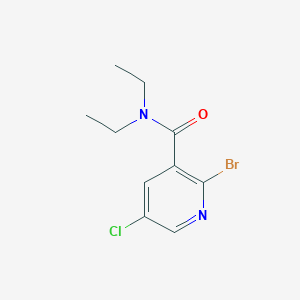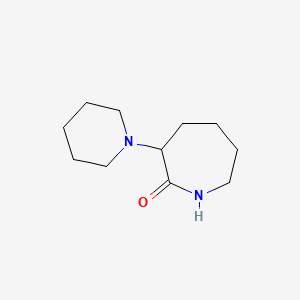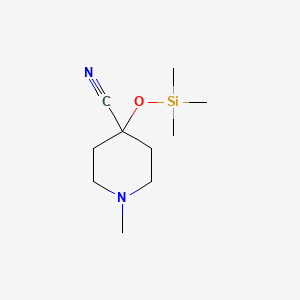
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine is an organic compound with the molecular formula C28H24N2 and a molecular weight of 388.5 g/mol It is characterized by the presence of an anthracene core linked to phenylene groups, which are further connected to methanamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the methanamine groups.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the phenylene rings .
Wissenschaftliche Forschungsanwendungen
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices .
Wirkmechanismus
The mechanism of action of (Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine involves its interaction with molecular targets through its anthracene core and methanamine groups. These interactions can affect various biochemical pathways, depending on the specific application. Detailed studies on its mechanism of action are limited .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler compound with similar core structure but lacking the phenylene and methanamine groups.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a structure similar to anthracene.
Naphthalene: A smaller polycyclic aromatic hydrocarbon with fewer rings .
Uniqueness
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine is unique due to its combination of an anthracene core with phenylene and methanamine groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Eigenschaften
Molekularformel |
C28H24N2 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[4-[10-[4-(aminomethyl)phenyl]anthracen-9-yl]phenyl]methanamine |
InChI |
InChI=1S/C28H24N2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-16H,17-18,29-30H2 |
InChI-Schlüssel |
FBRSHWUKPTXCSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)CN)C5=CC=C(C=C5)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)




![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)






